ER PhotoFlipper 32

Endoplasmic Reticulum Fluorescence Imaging Live-cell Imaging

Conventional ER trackers cannot access the plasma membrane inner leaflet, preventing direct measurement of membrane asymmetry. ER PhotoFlipper 32 solves this with a photocleavable tether and mechanosensitive flipper probe. - Light-triggered release (t1/2 ≈ 3 min) from ER outer surface to PM inner leaflet - Quantifies membrane tension via fluorescence lifetime change (Δτ1) - High ER colocalization (PCC = 0.86 with ER-Tracker Blue-White DPX) Ideal for spatiotemporal control in mechanobiology, lipid trafficking, and secretory pathway studies.

Molecular Formula C95H132F5N7O34S6
Molecular Weight 2203.5 g/mol
Cat. No. B12365427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameER PhotoFlipper 32
Molecular FormulaC95H132F5N7O34S6
Molecular Weight2203.5 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1SC3=C2SC(=C3C)C4=C(C5=C(S4)C6=C(S5(=O)=O)C(=C(S6)C#N)C)C)COCC7=CN(N=N7)CC(=O)OC(C)C8=CC(=C(C=C8[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C9=C(C(=C(C(=C9F)F)F)F)F)OC
InChIInChI=1S/C95H132F5N7O34S6/c1-65-76(143-89-85(65)144-87-67(3)86(145-90(87)89)88-68(4)94-92(146-88)91-93(147(94,113)114)66(2)75(60-101)142-91)64-139-63-70-61-106(105-104-70)62-78(109)141-69(5)71-58-73(115-6)74(59-72(71)107(111)112)140-11-7-8-77(108)102-9-12-116-14-16-118-18-20-120-22-24-122-26-28-124-30-32-126-34-36-128-38-40-130-42-44-132-46-48-134-50-52-136-54-56-138-57-55-137-53-51-135-49-47-133-45-43-131-41-39-129-37-35-127-33-31-125-29-27-123-25-23-121-21-19-119-17-15-117-13-10-103-95(110)79-80(96)82(98)84(100)83(99)81(79)97/h58-59,61,69H,7-57,62-64H2,1-6H3,(H,102,108)(H,103,110)
InChIKeyYYIJBCJXRNSYGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ER PhotoFlipper 32: Photocleavable ER Tracker


ER PhotoFlipper 32 is a fluorescent endoplasmic reticulum (ER) tracker belonging to the PhotoFlipper class of mechanosensitive probes. It is characterized by a central fluorophore linked to a photocleavable group and an ultralong hydrophilic tether, enabling covalent attachment to the ER outer surface and subsequent light-triggered release of a membrane tension-sensitive flipper probe into the inner leaflet of the plasma membrane [1]. This compound is specifically utilized for the detection of plasma membrane asymmetry, a challenging biological parameter that cannot be assessed using conventional ER trackers [2].

ER-anchored photocleavable probe for inner leaflet PM access
Light-gated release of mechanosensitive flipper reporter
Enables plasma membrane asymmetry and tension measurement

Why ER PhotoFlipper 32 Is Irreplaceable


Generic ER trackers, such as ER-Tracker Red or Green, primarily label the endoplasmic reticulum and lack the spatiotemporal control required to investigate plasma membrane (PM) inner leaflet dynamics. These conventional probes do not possess a photocleavable moiety or the extended tether necessary for the targeted, light-induced release of a mechanosensitive reporter [1]. Consequently, they cannot access the inner leaflet of the plasma membrane to measure its physical properties, which is the defining and differentiating capability of ER PhotoFlipper 32. Substituting with a generic ER tracker would result in the loss of the ability to detect PM asymmetry or to obtain tension-specific data from the PM inner leaflet after photo-uncaging, directly impacting the scientific validity of the experiment [2].

Conventional ER trackers lack a photocleavable group, preventing light-triggered release to the PM inner leaflet.
Without the ultralong hydrophilic tether, probes may partition prematurely into ordered membranes, compromising spatiotemporal control.
Generic ER dyes cannot report membrane tension or lipid order via FLIM after photo-uncaging, losing the key functional readout.

ER PhotoFlipper 32: Performance Evidence


ER Labeling Fidelity in Live HeLa Cells

The ER-targeting PhotoFlipper probe, which shares its core ER-anchoring mechanism (a pentafluorophenyl group for covalent attachment to the ER outer surface) with ER PhotoFlipper 32, demonstrates high-fidelity labeling of the ER in live HeLa Kyoto cells. Its co-localization with a commercial ER tracker was quantified, providing a benchmark for its ER-targeting specificity [1].

ER Labeling Fidelity
Class-level inference
PCC = 0.86 vs baseline 1.0
High co-localization supports ER targeting specificity.
Data from analogous PhotoFlipper probe in HeLa cells.
Endoplasmic Reticulum Fluorescence Imaging Live-cell Imaging

Photo-Release Kinetics and Spatiotemporal Control

The PhotoFlipper design, which is the defining feature of ER PhotoFlipper 32, enables light-controlled release of the mechanosensitive flipper probe. For the analogous PhotoFlipper 3, quantitative HPLC analysis demonstrates rapid and complete conversion to the active reporter upon irradiation [1].

Photo-Release Kinetics
Class-level inference
t1/2 ≈ 3 min; complete conversion
Fast light-gated release enables high temporal resolution.
Reported for PhotoFlipper 3 at 365 nm in LUVs.
Photopharmacology Photocleavage Membrane Tension

Membrane Tension Sensing via FLIM

After photo-release, the flipper probe (e.g., Flipper-TR 1) reports on the physical properties of its local membrane environment. In studies with PhotoFlipper 3, FLIM analysis revealed a clear and significant change in fluorescence lifetime (τ1) upon probe re-localization from the ER to the more ordered plasma membrane, confirming its function as a membrane tension and order reporter [1].

Membrane Tension Sensing
Class-level inference
Δτ1 = +0.15 ns (5.37→5.52 ns)
Lifetime increase indicates higher membrane order after re-localization.
FLIM data from HK cells; biexponential reconvolution.
FLIM Membrane Biophysics Mechanobiology

Tether Inertness Before Photoactivation

A critical design feature of PhotoFlipper probes is an extra-long hydrophilic tether, which prevents premature partitioning of the mechanosensitive unit into liquid-ordered (Lo) membranes before photoactivation. This ensures that the probe remains non-functional at the ER until light is applied, enabling precise spatiotemporal control. In vesicle-based assays, the analogous PhotoFlipper 3 exhibited weak, blue-shifted excitation maxima in Lo membranes prior to irradiation, confirming the tether's effective steric and chemical blockage [1].

Pre-Activation Inertness
Class-level inference
Weak, blue-shifted excitation vs active red-shifted
Hydrophilic tether blocks premature membrane partitioning.
Qualitative contrast in Lo LUVs; ensures low background.
Membrane Partitioning Probe Design Fluorogenic

ER PhotoFlipper 32: Key Applications


Inner Leaflet Membrane Asymmetry Imaging

This is the primary, validated application for ER PhotoFlipper 32. Its photocleavable design is essential for accessing the inner leaflet of the plasma membrane, a site that is otherwise inaccessible to small-molecule probes. The quantitative change in fluorescence lifetime (Δτ1) observed upon probe re-localization (as demonstrated in analogous PhotoFlipper studies [1]) provides a direct and specific readout of membrane tension and lipid packing asymmetry between the two leaflets.

Membrane Tension Imaging with Spatiotemporal Control

Researchers requiring precise temporal control over membrane tension imaging will find ER PhotoFlipper 32 indispensable. The rapid photo-release kinetics (t1/2 ≈ 3 min) and the inertness of the probe prior to irradiation (weak, blue-shifted fluorescence) allow for a 'light-on' switch to initiate the experiment [1]. This capability enables the study of dynamic processes, such as membrane trafficking or response to mechanical stimuli, with minimal interference from the probe prior to its activation.

ER-to-PM Membrane Trafficking

The ability to photorelease a flipper probe from the ER surface provides a unique tool to track membrane flow and maturation along the secretory pathway. Following photo-release, the flipper probe redistributes and preferentially labels the most ordered membrane it encounters (the plasma membrane) [1]. This property can be leveraged to study the kinetics and mechanisms of lipid transport and the establishment of membrane asymmetry during vesicular trafficking.

ER Targeting Validation by Co-localization

For experiments where confirming ER-specific labeling is paramount, the high co-localization correlation (PCC = 0.86) of PhotoFlipper probes with established ER markers (ER-Tracker Blue-White DPX) in live cells provides a strong, quantitative justification for its use as an ER-selective stain [1]. This performance metric supports its procurement for studies requiring precise ER targeting, such as those examining ER stress, morphology, or protein folding.

Application
Selection Property
Validation Focus
Inner leaflet membrane asymmetry imaging
Photocleavable ER-to-PM translocation
Inner leaflet FLIM lifetime shift
Membrane tension imaging with spatiotemporal control
Light-gated fast release kinetics
Temporal resolution of membrane order changes
ER-to-PM membrane trafficking studies
ER-surface anchorage and triggered release
Secretory pathway lipid transport monitoring
ER targeting validation by co-localization
ER co-localization specificity
Correlation with established ER markers in live cells

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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